molecular formula C15H14FN3O5S B2413271 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid CAS No. 2034476-67-8

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Cat. No. B2413271
CAS RN: 2034476-67-8
M. Wt: 367.35
InChI Key: WDOBBTCQJQSOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic ring. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring and other functional groups present in the molecule could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including factors such as the presence of the pyrrolidine ring and other functional groups .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and receptors involved in disease processes. The compound has been shown to have a high binding affinity for these targets, leading to their inhibition and subsequent therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the disease being treated. The compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. The compound has also been shown to have effects on various signaling pathways involved in disease processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid in lab experiments include its high purity and high yields, as well as its potential as a therapeutic agent for various diseases. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are many future directions for the research and development of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid. These include further optimization of the synthesis method to reduce costs and increase yields, as well as the development of analogs with improved pharmacological properties. The compound also has potential as a diagnostic tool for certain diseases, and further research in this area is warranted. Additionally, the compound has shown promise in combination therapy with other drugs, and further studies in this area could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid involves a multi-step process. The first step involves the synthesis of 3-(pyridazin-3-yloxy)pyrrolidine, which is then reacted with 2-Fluoro-5-sulfamoylbenzoic acid to form the final product. The synthesis method has been optimized to yield high purity and high yields of the final product.

Scientific Research Applications

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid has been extensively studied for its therapeutic potential. The compound has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. The compound has also been shown to have potential as a diagnostic tool for certain diseases.

properties

IUPAC Name

2-fluoro-5-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5S/c16-13-4-3-11(8-12(13)15(20)21)25(22,23)19-7-5-10(9-19)24-14-2-1-6-17-18-14/h1-4,6,8,10H,5,7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOBBTCQJQSOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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